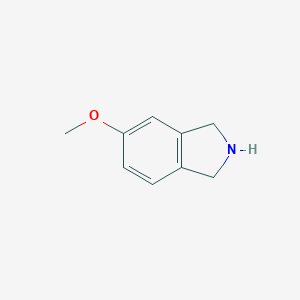

5-Methoxyisoindoline

Vue d'ensemble

Description

5-Methoxyisoindoline is a heterocyclic organic compound that belongs to the class of isoindolines. Isoindolines are important structural motifs in various natural products and synthetic compounds. The presence of a methoxy group at the 5-position of the isoindoline ring imparts unique chemical and biological properties to this compound.

Mécanisme D'action

Target of Action

5-Methoxyisoindoline, a derivative of isoindoline-1,3-dione , is a compound that has been studied for its potential use in various fields such as pharmaceutical synthesis

Mode of Action

Isoindoline-1,3-dione derivatives, to which this compound belongs, are known to have diverse chemical reactivity . They are neutral and hydrophobic, allowing them to pass through living membranes in vivo . This property could influence their interaction with targets and the resulting changes.

Biochemical Pathways

Isoindoline-1,3-dione derivatives have been found to display a wide array of biological activity . They have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials

Result of Action

Isoindoline-1,3-dione derivatives have been investigated for their influence on the survival of cancer cells

Analyse Biochimique

Biochemical Properties

The biochemical properties of 5-Methoxyisoindoline are not well-studied. It is known that isoindolines, a family of compounds to which this compound belongs, interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are not well-documented. Isoindoline derivatives have been investigated for their effects on blood cancer cells, demonstrating the potential for these compounds to influence cell function

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Isoindolines have been tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. The effects of related compounds, such as 5-MeO-DMT, have been studied, revealing short-lasting distortions in auditory and time perception, amplification of emotional states, and feelings of ego dissolution .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been well-studied. One isoindoline derivative was evaluated in vivo in a Parkinsonism mouse model

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Methoxyisoindoline can be synthesized through several methods. One common approach involves the reduction of this compound-1,3-dione using a suitable reducing agent such as lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solventless conditions and energy-efficient methods, is also being explored to make the production process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methoxyisoindoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound-1,3-dione using oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound-1,3-dione to this compound using lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: this compound-1,3-dione.

Reduction: this compound.

Substitution: Various substituted isoindolines depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

5-Methoxyisoindoline derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain isoindoline derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. This makes them promising candidates for developing new anticancer therapies.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress is under investigation as a therapeutic mechanism.

Materials Science

Organic Electronics

this compound derivatives are being explored for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their unique electronic properties facilitate charge transport and enhance device performance.

Polymer Chemistry

In polymer science, this compound serves as a building block for synthesizing novel polymers with tailored properties. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications.

Organic Synthesis

Building Block for Complex Molecules

this compound acts as a versatile building block in organic synthesis. It can be used to create more complex structures through various reactions, including cycloadditions and functional group transformations. This versatility is crucial for developing new pharmaceuticals and agrochemicals.

Data Table: Applications of this compound

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell growth by inducing apoptosis. |

| Neuroprotective Effects | Modulates neurotransmitter levels; reduces oxidative stress. | |

| Materials Science | Organic Electronics | Used in OLEDs and OPVs to enhance charge transport properties. |

| Polymer Chemistry | Acts as a building block for synthesizing polymers with improved thermal stability and strength. | |

| Organic Synthesis | Building Block for Complex Molecules | Facilitates the synthesis of complex structures through various organic reactions. |

Case Studies

-

Anticancer Properties Study

- Objective : To evaluate the cytotoxic effects of this compound derivatives on breast cancer cell lines.

- Methodology : A series of derivatives were synthesized and tested against MCF-7 breast cancer cells using MTT assays.

- Findings : Several derivatives exhibited IC50 values significantly lower than standard chemotherapy agents, indicating potential as lead compounds for further development.

-

Neuroprotection Study

- Objective : To assess the neuroprotective effects of this compound in a murine model of Parkinson's disease.

- Methodology : Mice were treated with this compound prior to inducing neurodegeneration using MPTP.

- Findings : Treated mice showed reduced motor deficits and lower levels of oxidative stress markers compared to controls, suggesting protective effects on dopaminergic neurons.

-

Organic Electronics Application

- Objective : To investigate the performance of OLEDs utilizing this compound-based materials.

- Methodology : Devices were fabricated using different concentrations of this compound derivatives as emissive layers.

- Findings : Devices demonstrated enhanced brightness and efficiency compared to traditional materials, highlighting the potential for commercial applications.

Comparaison Avec Des Composés Similaires

- 5-Methoxyisoindoline-1,3-dione

- 5-Nitroisoindoline

- 5-Methoxyindole

Comparison:

- This compound vs. This compound-1,3-dione: The former is the reduced form of the latter, with different reactivity and applications.

- This compound vs. 5-Nitroisoindoline: The presence of a nitro group in 5-Nitroisoindoline significantly alters its electronic properties and reactivity compared to the methoxy group in this compound.

- This compound vs. 5-Methoxyindole: While both compounds contain a methoxy group, the core structures differ, leading to distinct chemical and biological properties.

Activité Biologique

5-Methoxyisoindoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its isoindoline core with a methoxy group at the 5-position. The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the isoindoline structure. Researchers have developed various synthetic pathways to enhance yield and purity, often utilizing starting materials like phthalic anhydride and amines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For example, a study reported that derivatives of isoindole compounds showed antibacterial activity against Escherichia coli and Staphylococcus aureus . The synthesized compounds demonstrated a zone of inhibition greater than that of standard antibiotics at micromolar concentrations, highlighting their potential as therapeutic agents against bacterial infections .

| Compound | Zone of Inhibition (mm) | IC50 (μmol/L) |

|---|---|---|

| Compound 1 | 15 | 2.525 |

| Compound 2 | 18 | <1 |

| Gentamicin | 12 | N/A |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as Caco-2 and HCT-116. The mechanism appears to involve cell cycle arrest and subsequent activation of apoptotic pathways, with IC50 values indicating strong efficacy compared to conventional chemotherapeutics like thalidomide .

The biological activity of this compound can be attributed to several mechanisms:

- Cyclooxygenase Inhibition : Some derivatives have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. This suggests potential anti-inflammatory applications .

- Receptor Binding : Certain isoindoline derivatives exhibit selective binding to glutamate receptors (mGluR1), which are implicated in various neurological functions. Studies using autoradiography demonstrated nanomolar affinity for these receptors, indicating their potential in treating neurological disorders .

Study on Antimicrobial Efficacy

A recent study synthesized several derivatives of isoindole-1,3-dione and evaluated their antimicrobial efficacy. The results indicated that halogenation improved both antimicrobial and anticancer activities compared to parent compounds. Notably, one derivative exhibited an IC50 value lower than 1 μmol/L against Caco-2 cells, demonstrating its potential as a lead compound for further development .

Neuroimaging Applications

In vivo studies involving radiolabeled derivatives of isoindoline have been conducted to explore their applications in neuroimaging. For instance, [^18F]MK-1312 was used in PET imaging to assess mGluR1 distribution in primate brains, revealing significant accumulation in specific brain regions, which could facilitate research into neurological diseases .

Propriétés

IUPAC Name |

5-methoxy-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-11-9-3-2-7-5-10-6-8(7)4-9/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBIUUBEQGUPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564163 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-88-1 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2,3-dihydro-1H-isoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of a 5-methoxy group affect the typical reactivity of isoindoline derivatives?

A1: Research indicates that the 5-methoxy group can significantly alter the expected reaction outcomes in isoindoline derivatives [, ]. For instance, during the acid-catalyzed ring-opening reaction of a 5-methoxy substituted epoxyisoindoline, an unexpected product, the corresponding hydroxy derivative, was formed alongside the expected 5-methoxyisoindoline []. This suggests that the electron-donating nature of the methoxy group influences the reaction pathway. Furthermore, unlike other alkyl substituted isoindolines, this compound only undergoes partial reduction to 4,5,6,7-tetrahydro-2H-isoindole under palladium-catalyzed formate reduction conditions []. This highlights the impact of the 5-methoxy substituent on the reactivity of the isoindoline ring system.

Q2: Are there any specific challenges in synthesizing this compound?

A2: While this compound itself can be synthesized, challenges arise when dealing with its precursors and derivatives. For example, during the synthesis of this compound from a 5-methoxy substituted epoxyisoindoline, the reaction yielded a mixture of the desired product and its hydroxy derivative, requiring further purification steps []. Additionally, attempts to synthesize the analogous 5-nitroisoindoline via a similar ring-opening reaction resulted in a complex mixture of bromo-substituted epoxy compounds and bromo-substituted isoindolines instead of the intended product []. This suggests that substituents on the isoindoline ring can significantly influence the outcome of synthetic reactions, potentially leading to complex mixtures and challenging purifications.

Q3: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A3: While specific analytical methods used in the cited research are not detailed, the papers mention techniques commonly employed for the characterization of similar compounds. These likely include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure and purity of the synthesized compounds [, , ]. Additionally, mass spectrometry (MS) could be used to confirm the molecular weight of the synthesized compounds. Other techniques, such as infrared (IR) spectroscopy and elemental analysis, might also be employed to provide further information about the functional groups and elemental composition of the synthesized compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.